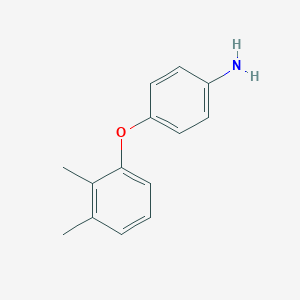

4-(2,3-Dimethylphenoxy)aniline

描述

Historical Context and Evolution of Aniline (B41778) Derivatives in Chemical Science

Aniline (C₆H₅NH₂) was first isolated in 1826 through the distillation of indigo. Its discovery and subsequent synthesis from coal tar and through the reduction of nitrobenzene (B124822) in the 19th century marked a pivotal moment in chemical history. Initially, aniline and its derivatives were instrumental in the creation of the first synthetic dyes, such as mauveine, which revolutionized the textile industry. This era, often dubbed the "aniline revolution," not only established the foundation of the modern chemical industry but also spurred the development of synthetic organic chemistry. mdpi.com

Beyond dyes, the late 19th and early 20th centuries saw the emergence of aniline derivatives in medicine. mdpi.comontosight.ai Simple derivatives of aniline, like acetanilide (B955) and phenacetin, were among the first synthetic analgesics and antipyretics, highlighting the therapeutic potential of this chemical class. ontosight.ai The versatility of the aniline scaffold, allowing for a wide range of chemical modifications, has cemented its status as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. longdom.orgchemicalbook.com Today, aniline derivatives are integral to numerous industrial processes and are found in a vast array of commercial products, from rubber processing chemicals to life-saving drugs. chemicalbook.com

Significance of the Phenoxy-Aniline Scaffold in Contemporary Research

The phenoxy-aniline scaffold, which characterizes 4-(2,3-Dimethylphenoxy)aniline, is a diaryl ether amine. Diaryl ethers are found in various natural products and are recognized as a "privileged scaffold" in medicinal chemistry due to their prevalence in biologically active molecules. smolecule.comguidechem.com The ether linkage provides a degree of conformational flexibility while maintaining structural integrity, which is often beneficial for binding to biological targets.

The combination of a phenoxy group and an aniline ring has been a focus of research for its potential in developing new therapeutic agents and functional materials. For instance, derivatives of 2-phenoxyaniline (B124666) have been investigated for their anti-inflammatory properties. Furthermore, the phenoxy-aniline core has been utilized in the synthesis of ligands for probing enzyme-substrate interactions, such as with cytochrome P450 enzymes, which are crucial for drug metabolism. vulcanchem.comsmolecule.com The ability to modify both the phenoxy and aniline rings allows for the fine-tuning of electronic and steric properties, making the phenoxy-aniline scaffold a versatile platform for designing molecules with specific biological activities, including antimicrobial and neuroprotective effects. longdom.orgvulcanchem.com

Scope and Objectives of Current Research on this compound

Specific, in-depth research dedicated exclusively to this compound is not extensively documented in publicly available scientific literature. However, based on the known applications of related substituted phenoxy-anilines, the scope of research on this compound would likely fall into several key areas.

Current research on analogous compounds often focuses on their synthesis and potential applications in medicinal chemistry and materials science. For example, related trifluoromethylated phenoxy-anilines are explored as potential leads for new pharmaceuticals and agrochemicals. nih.gov The objectives of studying a compound like this compound would likely include:

Development of Novel Synthetic Methodologies: Exploring efficient and scalable synthetic routes to produce this compound and its derivatives. This could involve optimizing existing methods like nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, which are common for creating diaryl ether linkages. nih.gov

Investigation of Biological Activity: Screening the compound for potential therapeutic properties. Given the biological activities of other phenoxy-anilines, research could target its potential as an antimicrobial, anti-inflammatory, or anticancer agent. The dimethyl substitution pattern on the phenoxy ring would be of particular interest for its influence on biological targets. longdom.org

Structure-Activity Relationship (SAR) Studies: Using this compound as a scaffold to synthesize a library of related compounds. By systematically modifying the structure, researchers can understand how different functional groups and substitution patterns affect its chemical properties and biological activity.

Materials Science Applications: Investigating its potential use as a monomer or an intermediate in the synthesis of novel polymers or other organic materials with specific thermal or electronic properties.

While detailed research findings on this compound are limited, its structural components suggest it is a compound of interest within the ongoing exploration of phenoxy-aniline derivatives.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 155106-50-6 | |

| Molecular Formula | C₁₄H₁₅NO | |

| Molecular Weight | 213.27 g/mol | |

| Canonical SMILES | CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | |

| InChIKey | INUXBJVAWDBGIB-UHFFFAOYSA-N | |

| XLogP3-AA | 3.5 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Structure

3D Structure

属性

IUPAC Name |

4-(2,3-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUXBJVAWDBGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427971 | |

| Record name | 4-(2,3-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155106-50-6 | |

| Record name | 4-(2,3-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 2,3 Dimethylphenoxy Aniline

Retrosynthetic Analysis of the 4-(2,3-Dimethylphenoxy)aniline Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.inairitilibrary.com For this compound, the most logical retrosynthetic disconnection is at the ether C–O bond, as this bond can be formed through several reliable reactions. amazonaws.com

This primary disconnection yields two key synthons: a 2,3-dimethylphenoxide anion and a 4-aminophenyl cation. The corresponding real-world chemical reagents, or "synthetic equivalents," would be 2,3-dimethylphenol and an aniline (B41778) derivative with a leaving group at the para position, such as 4-haloaniline .

An alternative and often more practical approach involves a functional group interconversion (FGI). ias.ac.in In this strategy, the target amine functionality is masked as a nitro group during the key bond-forming step. The retrosynthesis would therefore involve the disconnection of the ether bond in the intermediate, 4-(2,3-dimethylphenoxy)-1-nitrobenzene . This precursor is then broken down into 2,3-dimethylphenol and a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene). The nitro group serves as a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution. The synthesis is completed by reducing the nitro group to the desired aniline.

Established Synthetic Pathways to this compound and Analogues

The synthesis of this compound can be achieved through several established pathways, each with its own advantages regarding starting material availability, reaction conditions, and scalability.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone method for the synthesis of diaryl ethers. nih.gov This pathway typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govnih.gov For the synthesis to be efficient, the aromatic ring bearing the leaving group must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In a typical SNAr synthesis of this compound, 2,3-dimethylphenol is first deprotonated with a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to form the corresponding phenoxide nucleophile. This nucleophile then attacks an activated aryl halide, such as 4-fluoronitrobenzene , displacing the fluoride. The resulting intermediate, 4-(2,3-dimethylphenoxy)-1-nitrobenzene, is then subjected to a reduction step (e.g., catalytic hydrogenation with Pd/C, or reduction with iron in acetic acid) to convert the nitro group into the final amine functionality. researchgate.net

Condensation Reactions Involving Aniline Derivatives

Condensation reactions, particularly those catalyzed by copper, provide a classical route to diaryl ethers. The Ullmann condensation (or Ullmann ether synthesis) involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

This method can be applied to the synthesis of this compound by reacting 2,3-dimethylphenol with a suitable 4-haloaniline derivative. To prevent side reactions involving the amine group, it is often necessary to use a protected aniline, such as 4-iodoacetanilide . The condensation is typically carried out at high temperatures in a polar aprotic solvent. Following the formation of the ether linkage, a final deprotection step (e.g., hydrolysis of the acetanilide) is required to reveal the target aniline.

Coupling Reactions and Metal-Catalyzed Syntheses

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-O and C-N bonds, most notably the Buchwald-Hartwig amination and its ether synthesis variant. These reactions offer milder conditions and broader substrate scope compared to traditional methods. nih.gov

The synthesis of this compound via a Buchwald-Hartwig etherification would involve the coupling of 2,3-dimethylphenol with 4-bromoaniline . The reaction is catalyzed by a palladium(0) source, such as Pd2(dba)3, in the presence of a specialized phosphine ligand (e.g., XPhos, SPhos) and a base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).

| Method | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Features |

| SNAr | 2,3-Dimethylphenol | 4-Fluoronitrobenzene | Base (e.g., K2CO3) | Requires activated aryl halide; followed by nitro reduction. |

| Ullmann Condensation | 2,3-Dimethylphenol | 4-Iodoaniline (protected) | Copper salt (e.g., CuI) | Classic method; often requires high temperatures. |

| Buchwald-Hartwig Coupling | 2,3-Dimethylphenol | 4-Bromoaniline | Palladium catalyst + Ligand | Milder conditions; high functional group tolerance. |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters, including the choice of solvent, base, catalyst system, and temperature.

Solvent Effects in this compound Synthesis

The choice of solvent plays a critical role in the outcome of the synthesis, particularly by influencing the solubility of reactants and the reactivity of nucleophiles.

For Nucleophilic Aromatic Substitution (SNAr) reactions, polar aprotic solvents are highly preferred. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are effective at solvating the cation of the base (e.g., K+ from K2CO3), which leaves the phenoxide anion less solvated and therefore more nucleophilic. semanticscholar.org This leads to significantly enhanced reaction rates compared to protic or nonpolar solvents.

| Synthetic Route | Solvent | Rationale | Effect on Yield/Purity |

| SNAr | DMSO, DMF | Polar aprotic; enhances nucleophilicity. | Generally leads to higher yields and faster reaction rates. |

| Ullmann Condensation | Pyridine (B92270), DMF | High boiling point; good solubility for reactants. | Can facilitate reaction but may require more rigorous purification. |

| Buchwald-Hartwig Coupling | Toluene, Dioxane | Anhydrous, non-protic; compatible with Pd-catalyst. | Good yields and clean reactions are often achieved. |

Catalyst Selection and Optimization

The choice of catalyst is paramount in the synthesis of this compound, directly influencing reaction efficiency, selectivity, and the mildness of the required conditions. Both copper- and palladium-based systems are prominent in the formation of the diaryl ether or aryl amine linkage.

Copper-Catalyzed Synthesis (Ullmann Condensation): The Ullmann condensation is a classic method for forming C-O bonds. wikipedia.org Traditionally, this reaction required stoichiometric amounts of copper powder at high temperatures. wikipedia.orgorganic-chemistry.org Modern approaches have significantly improved this method by using catalytic amounts of soluble copper(I) salts, often in conjunction with ligands. researchgate.netsemanticscholar.org For the synthesis of a precursor to this compound, such as coupling 2,3-dimethylphenol with 4-chloronitrobenzene, a copper(I) catalyst is typically employed. Ligands such as phenanthroline or acetylacetonate can accelerate the reaction, allowing for lower temperatures and improved yields. wikipedia.orgchemeurope.com Optimization involves screening various copper sources (e.g., CuI, CuBr, Cu₂O) and ligands to find the most effective combination for the specific substrates. The use of cesium carbonate as a base is also common in these reactions. researchgate.net

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This method could be applied to couple 4-aminophenol with 1-bromo-2,3-dimethylbenzene or 4-bromoanisole with 2,3-dimethylaniline. The catalyst system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. acsgcipr.orglibretexts.org The evolution of these ligands has been key to the reaction's broad applicability. Early systems used simple triarylphosphines, but sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) have proven far more effective, allowing for the coupling of a wider range of substrates under milder conditions. matthey.comyoutube.com Catalyst optimization involves selecting the appropriate ligand-palladium combination and a suitable base (e.g., NaOt-Bu, K₃PO₄) to achieve high catalytic turnover and minimize side reactions. libretexts.org

Below is a comparative table of catalyst systems for a representative diaryl ether synthesis.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 120 | 85 |

| Cu₂O (5 mol%) | None | K₂CO₃ | DMF | 150 | 78 |

| Pd(OAc)₂ (2 mol%) | XPhos | NaOt-Bu | Toluene | 100 | 92 |

| Pd₂(dba)₃ (1 mol%) | RuPhos | K₃PO₄ | Dioxane | 110 | 89 |

| This table presents representative data for diaryl ether synthesis reactions and is for illustrative purposes. |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that significantly affect the reaction rate, yield, and selectivity in the synthesis of this compound.

Temperature: Reaction temperature directly influences the kinetics of both Ullmann and Buchwald-Hartwig couplings.

Ullmann Condensation: Traditional Ullmann reactions often demand very high temperatures, frequently exceeding 200°C, to overcome the high activation energy of the reaction. wikipedia.org However, modern ligand-accelerated copper-catalyzed systems can operate at significantly lower temperatures, typically in the range of 70-120°C. researchgate.netsemanticscholar.org Optimizing the temperature is a balance; it must be high enough to ensure a reasonable reaction rate but low enough to prevent thermal decomposition of reactants, products, and catalysts.

Buchwald-Hartwig Amination: These reactions are also thermally sensitive. While some couplings can proceed at room temperature with highly active catalysts, most require heating to between 60°C and 110°C to achieve a good reaction rate. researchgate.net Excessive temperatures can lead to catalyst deactivation and the formation of byproducts through side reactions like hydrodehalogenation. wikipedia.org

Pressure: While many C-O and C-N cross-coupling reactions are conducted at atmospheric pressure, pressure can be a relevant factor in specific synthetic steps. A key step in one synthetic route to this compound involves the reduction of a nitro group (e.g., in 4-(2,3-dimethylphenoxy)-1-nitrobenzene) to the target aniline. This transformation is commonly achieved via catalytic hydrogenation. chemicalbook.com This process is highly dependent on the pressure of hydrogen gas. Increasing the hydrogen pressure generally increases the rate of reaction by enhancing the concentration of dissolved hydrogen available at the catalyst surface. google.com Typical pressures for these reductions range from atmospheric to 50 atmospheres gauge. google.com

The following table illustrates the effect of temperature and pressure on the yield of a typical catalytic hydrogenation step.

| Catalyst | Temperature (°C) | H₂ Pressure (atm) | Reaction Time (h) | Yield (%) |

| 10% Pd/C | 25 | 1 | 12 | 85 |

| 10% Pd/C | 25 | 5 | 4 | 98 |

| 10% Pd/C | 60 | 5 | 2 | >99 |

| 5% Pt/S | 80 | 10 | 1 | 97 |

| This table illustrates general trends in the catalytic hydrogenation of a nitroaromatic compound. |

Green Chemistry Principles in this compound Synthesis

Solvent Selection: A major focus of green chemistry is the replacement of hazardous and high-boiling polar aprotic solvents commonly used in coupling reactions, such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dioxane. acsgcipr.org Research focuses on identifying more benign alternatives. For instance, greener solvents like ethyl acetate, ethanol, or even water can be used under certain conditions. unibo.itnih.gov Solvent-free reaction conditions, where the reaction is heated in the absence of a solvent, represent an ideal green alternative, significantly reducing waste. researchgate.net

Catalyst Choice and Efficiency: From a green chemistry perspective, the choice of metal catalyst is important. Palladium is a precious, scarce, and toxic metal. acsgcipr.org Consequently, there is growing interest in developing highly efficient palladium catalyst systems to minimize the amount of metal used. An alternative approach is to replace palladium with more abundant, cheaper, and less toxic base metals like copper or nickel. acsgcipr.org Furthermore, the development of heterogeneous or reusable catalysts that can be easily separated from the reaction mixture and recycled is a key goal. This not only reduces metal waste but also simplifies product purification. nih.govresearchgate.net

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Solvent | NMP, DMF, Dioxane wikipedia.org | Ethanol, Water, Ethyl Acetate, Solvent-free unibo.itresearchgate.net |

| Catalyst | Homogeneous Pd catalysts acsgcipr.org | Heterogeneous/reusable catalysts, abundant base metals (Cu, Ni) acsgcipr.orgnih.gov |

| Process | Multi-step synthesis with purification at each stage | One-pot or tandem reactions, multicomponent reactions semanticscholar.org |

| Reagents | Use of hazardous reagents | Use of safer, more stable precursors nih.gov |

Spectroscopic Characterization and Structural Elucidation of 4 2,3 Dimethylphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis

Detailed experimental ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the aromatic and methyl protons of 4-(2,3-Dimethylphenoxy)aniline, are not available in the public domain.

Carbon-13 NMR (¹³C NMR) Analysis

Specific ¹³C NMR chemical shifts for the individual carbon atoms of the this compound molecule could not be located in published literature or spectral databases.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Information regarding 2D NMR studies, which would be crucial for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity within the molecule, is not publicly available.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

A detailed FT-IR spectrum with peak assignments corresponding to the specific vibrational modes of the functional groups in this compound (such as N-H stretches, C-O-C ether linkage vibrations, and aromatic C-H and C=C bending and stretching modes) has not been found in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular formula is C₁₄H₁₅NO. chemicalbook.comnih.gov This corresponds to a monoisotopic mass of approximately 213.12 g/mol and an average molecular weight of 213.27 g/mol . nih.govepa.gov

In a typical electron ionization (EI) mass spectrometry experiment, the molecule would be expected to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Expected Fragmentation Pathways:

While specific experimental data is not available, the fragmentation of this compound can be predicted based on its chemical structure, which consists of a 2,3-dimethylphenyl group and an aminophenyl group linked by an ether bond.

Cleavage of the Ether Bond: The C-O bonds of the ether linkage are common points of fragmentation. Cleavage could occur on either side of the oxygen atom.

Fission of the bond between the aminophenyl ring and the ether oxygen would likely result in fragments corresponding to the aminophenoxy radical and the dimethylphenyl cation, or vice versa.

Cleavage of the bond between the dimethylphenyl ring and the ether oxygen would yield fragments representing the dimethylphenoxy radical and the aminophenyl cation.

Loss of Methyl Groups: The dimethylphenyl moiety contains two methyl groups. The loss of a methyl radical (•CH₃, 15 Da) is a common fragmentation pathway for methylated aromatic compounds, which would lead to a fragment ion at m/z [M-15]⁺.

Fragments from Aromatic Rings: The benzene (B151609) rings themselves can fragment, often resulting in characteristic ions such as the phenyl cation (C₆H₅⁺, m/z 77).

A data table summarizing these predicted key fragments is presented below. It is important to note that this is a theoretical representation, as experimental spectra could not be located.

| Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |

| [C₁₄H₁₅NO]⁺• (Molecular Ion) | 213 | - |

| [C₁₃H₁₂NO]⁺ | 198 | •CH₃ |

| [C₈H₉O]⁺ | 121 | •C₆H₆N |

| [C₆H₆N]⁺ | 92 | •C₈H₉O |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a solved crystal structure for this compound. Therefore, no experimental data on its solid-state conformation, crystal system, space group, or unit cell dimensions can be provided.

Had such data been available, it would be presented in a standardized format as shown in the hypothetical table below. This information would be crucial for understanding the molecule's conformation, including the dihedral angle between the two aromatic rings, and for analyzing how the molecules pack together in the solid state, which is influenced by potential hydrogen bonding from the amine group and other intermolecular forces.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Without experimental crystallographic data, a definitive analysis of the solid-state structure of this compound is not possible.

An article focusing on the theoretical and computational investigations of this compound cannot be generated at this time. A thorough search for relevant scientific literature has revealed a lack of specific theoretical and computational studies performed on this particular chemical compound.

Therefore, due to the absence of the required theoretical and computational data in the public domain for either this compound or a suitable analog, it is not possible to generate the requested article with the specified detailed research findings and data tables.

Theoretical and Computational Investigations of 4 2,3 Dimethylphenoxy Aniline

Conformational Analysis and Rotational Barriers

The three-dimensional structure of 4-(2,3-Dimethylphenoxy)aniline is not static. Rotation around its single bonds, particularly the C-O and C-N bonds, gives rise to various conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them.

A systematic conformational search would be the first step. This involves rotating key dihedral angles and calculating the potential energy at each point, a process known as a potential energy surface (PES) scan. The results of such a scan would reveal the lowest energy conformations. For this compound, the key dihedral angles would be associated with the orientation of the aniline (B41778) and dimethylphenoxy rings relative to the central ether linkage.

Once the stable conformers are identified, the rotational barriers can be calculated. These barriers represent the energy required to rotate from one stable conformation to another and are determined by identifying the transition state structures on the potential energy surface. The height of these barriers is crucial for understanding the molecule's flexibility and the rates of interconversion between different conformations at various temperatures.

While specific data for this compound is not available, a hypothetical representation of the kind of data that would be generated from such a study is presented in Table 1. This table illustrates how rotational barriers for key bonds would be quantified using computational methods.

Table 1: Illustrative Rotational Barriers for a Substituted Diphenyl Ether Moiety (Note: This data is hypothetical and serves as an example of typical computational outputs for analogous structures.)

| Rotational Bond | Dihedral Angle (°) | Method/Basis Set | Calculated Rotational Barrier (kcal/mol) |

| C(aryl)-O | 0 to 180 | B3LYP/6-31G(d) | 3.5 |

| O-C(aryl') | 0 to 180 | B3LYP/6-31G(d) | 4.2 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its reactions with various reagents, such as electrophiles or radicals. The goal is to map out the entire reaction coordinate, identifying reactants, intermediates, transition states, and products.

The process begins by optimizing the geometries of the reactants and products. Then, the transition state structure for each elementary step of the proposed mechanism is located. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate.

By calculating the energies of all species along the reaction pathway, a potential energy profile can be constructed. This profile provides a visual representation of the reaction mechanism, showing the relative stabilities of all intermediates and the energy barriers that must be overcome for the reaction to proceed. For instance, a computational study on the reaction of a similar compound, 4-methyl aniline, with hydroxyl radicals has been performed to understand its atmospheric degradation pathways. mdpi.com Such a study for this compound would provide insights into its environmental fate or its metabolism.

Table 2 provides a generalized example of the kind of data that would be generated from a computational study of a hypothetical reaction involving an aniline derivative.

Table 2: Illustrative Energetic Data for a Hypothetical Reaction Pathway of an Aniline Derivative (Note: This data is hypothetical and serves as an example of typical computational outputs for reaction mechanism studies.)

| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

| 1 | Reactants | 0.0 | 15.2 |

| Transition State 1 | 15.2 | ||

| Intermediate | -5.7 | 8.9 | |

| 2 | Transition State 2 | 3.2 | |

| Products | -12.4 |

Chemical Reactivity and Reaction Mechanisms of 4 2,3 Dimethylphenoxy Aniline

Reactions at the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary site of chemical reactivity due to the presence of the amino group (-NH₂). This group profoundly influences the reactivity of the aromatic ring and also serves as a nucleophilic center.

Electrophilic Aromatic Substitution Reactions

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the aniline ring. libretexts.orgcognitoedu.org This is a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic π-system, thereby increasing the electron density at these positions and stabilizing the arenium ion intermediate formed during the substitution. libretexts.orgminia.edu.eg In the case of 4-(2,3-Dimethylphenoxy)aniline, the para position is occupied by the dimethylphenoxy group, meaning electrophilic substitution is anticipated to occur predominantly at the positions ortho to the amino group (C2 and C6).

Common electrophilic aromatic substitution reactions for anilines include halogenation and nitration.

Halogenation: Anilines are highly reactive towards halogenation. The reaction with bromine, for instance, often proceeds rapidly even without a catalyst to yield polybrominated products. To achieve monosubstitution, the reactivity of the amino group is typically moderated by converting it into an amide (e.g., an acetanilide) prior to halogenation. This reduces the activating effect and allows for more controlled substitution.

Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid is complex. The strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to a mixture of meta, para, and ortho substituted products, along with significant amounts of oxidation byproducts. youtube.comlibretexts.org To achieve selective para or ortho nitration, the amino group is usually protected via acetylation. The resulting acetanilide (B955) is then nitrated, followed by hydrolysis to remove the acetyl group and regenerate the amino function.

| Reaction | Reagents | Typical Products | Controlling Factors |

| Halogenation | Br₂, Cl₂ | Ortho- and poly-halogenated derivatives | Protection of the amino group as an amide for monosubstitution |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho-, meta-, and para-nitro derivatives, and oxidation products | Protection of the amino group to favor ortho- and para-substitution |

Nucleophilic Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to react with a variety of electrophiles. acsgcipr.org

Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acetic anhydride (B1165640) or acetyl chloride to form amides. libretexts.orgquora.com The reaction involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (acetate or chloride, respectively). reddit.compearson.com This reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the acidic byproduct. The formation of the corresponding acetamide, N-(4-(2,3-dimethylphenoxy)phenyl)acetamide, is a common and efficient transformation. libretexts.org

Alkylation: N-alkylation of anilines can be achieved by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. rsc.orgdaneshyari.com More controlled and selective N-alkylation methods have been developed, including the use of specific catalysts and reaction conditions to favor monoalkylation. princeton.eduacs.org

| Reaction | Electrophile | Product Type | Mechanism |

| Acylation | Acetic anhydride, Acetyl chloride | Amide (e.g., Acetanilide derivative) | Nucleophilic acyl substitution |

| Alkylation | Alkyl halides | Mono-, di-, or tri-alkylated amine | Nucleophilic substitution (Sₙ2) |

Oxidation Reactions of the Aniline Functionality

The aniline moiety is susceptible to oxidation, and the products are often complex and dependent on the oxidizing agent and reaction conditions. stackexchange.com The high electron density of the aromatic ring makes it easily oxidized, often leading to the formation of intensely colored compounds and polymeric materials.

With strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution, anilines can be oxidized to a variety of products, including p-benzoquinone. tum.denih.gov The reaction is believed to proceed through a series of intermediates, and in many cases, leads to the formation of polymeric, tarry materials known as aniline black. stackexchange.com

Oxidative coupling is another important reaction of anilines. In the presence of certain catalysts or oxidants, two aniline molecules can couple to form substituted azobenzenes or other dimeric and oligomeric structures. nih.govuni-mainz.de The specific products depend on the reaction conditions and the substitution pattern of the aniline.

| Oxidizing Agent | Conditions | Potential Products |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline | p-Benzoquinone, polymeric materials (aniline black) stackexchange.comnih.gov |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic | p-Benzoquinone, polymeric materials tum.de |

| Various catalysts/oxidants | Varies | Azobenzenes, dimeric/oligomeric products nih.govuni-mainz.de |

Reactions at the Dimethylphenoxy Moiety

The dimethylphenoxy portion of the molecule also undergoes characteristic aromatic reactions, influenced by the activating effect of the ether oxygen and the directing effects of the two methyl groups.

Aromatic Substitution Reactions on the Dimethylphenyl Ring

The ether oxygen is an activating, ortho,para-directing group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. The two methyl groups are also weakly activating and ortho,para-directing. In 2,3-dimethylanisole, a close analog, electrophilic substitution such as bromination has been shown to be regioselective. sigmaaldrich.com For this compound, the positions on the dimethylphenyl ring are C2', C3', C4', C5', and C6'. The positions most activated by the ether oxygen are C2' and C4'. The methyl groups at C2' and C3' will further influence the regioselectivity. Steric hindrance from the existing substituents will also play a significant role in determining the site of electrophilic attack.

Reactions Involving the Ether Linkage

The diaryl ether linkage is generally very stable and resistant to cleavage due to the strength of the sp² carbon-oxygen bond. Cleavage of this bond typically requires harsh reaction conditions. wikipedia.org

Acid-Catalyzed Cleavage: Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave ethers. wikipedia.org However, the cleavage of diaryl ethers is particularly difficult because it would require a nucleophilic attack on an sp²-hybridized carbon, which is energetically unfavorable. Therefore, under acidic conditions, if cleavage were to occur, it would likely happen at the bond between the oxygen and the aniline ring, as the protonated amino group could make the ring more susceptible to nucleophilic attack, though this is still a challenging reaction.

Base-Catalyzed Cleavage: While less common, cleavage of diaryl ethers can sometimes be achieved under strongly basic conditions, often involving organometallic reagents or very strong bases at high temperatures. researchgate.net Recent research has also explored transition-metal-free reductive cleavage of diaryl ethers using reagents like triethylsilane in the presence of a base. researchgate.net Electrochemical methods for the cleavage of diaryl ether C-O bonds have also been developed. rsc.org

Applications in Materials Science

Precursor in Polymer Synthesis

The bifunctional nature of 4-(2,3-Dimethylphenoxy)aniline, featuring a primary amine and a stable ether linkage, makes it a valuable monomer for the synthesis of high-performance polymers. The presence of the bulky and somewhat flexible dimethylphenoxy group can be strategically utilized to modify polymer properties such as solubility, thermal stability, and processability.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. core.ac.uk The synthesis of polyimides typically involves a two-step polycondensation reaction between a diamine and a dianhydride. vt.edu In this process, this compound can serve as the diamine monomer, although it is often used in the form of a diamine derivative to enable polymerization.

The general synthesis route proceeds via the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to form the final, insoluble polyimide. The incorporation of the 2,3-dimethylphenoxy side group is a key strategy to enhance the solubility of the resulting polyimides. Unlike rigid, linear polyimides that are often intractable, the kinked and bulky structure of this monomer disrupts chain packing, making the polymer more amenable to processing in common organic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). ntu.edu.tw

Research on structurally similar diamines, such as 4-(4-aminophenoxy)-2,6-dimethylaniline, has shown that the presence of methyl groups on the phenoxy ring can lead to polyimides with excellent optical transparency and low refractive indices. researchgate.net These polymers exhibit high glass transition temperatures (Tg) often exceeding 290°C and thermal stability with 5% weight loss occurring at temperatures above 500°C. researchgate.net It is anticipated that polyimides derived from this compound would exhibit similarly high thermal performance while potentially having different solubility characteristics due to the ortho and meta positioning of the methyl groups.

Table 1: Anticipated Properties of Polyimides Derived from Substituted Phenoxy-Anilines Note: Data for this compound-based polyimides are projected based on analogous compounds.

| Diamine Monomer | Expected Glass Transition Temp. (Tg) | Key Properties |

| 4-(4-aminophenoxy)-2,6-dimethylaniline | > 290 °C researchgate.net | Good thermal stability, high optical transparency, low birefringence. researchgate.net |

| This compound (projected) | High | Enhanced solubility, amorphous structure, high thermal stability. |

| 4,4'-oxydianiline (ODA) | ~260-300 °C | High thermal stability, but often lower solubility. core.ac.uk |

In polyurethane development , aniline (B41778) derivatives are crucial intermediates. Polyurethanes are synthesized through the reaction of diisocyanates with polyols. While this compound is not a direct precursor, it can be converted into a corresponding diisocyanate. More commonly, anilines are used to synthesize diamines like 4,4'-methylene diphenyl diamine (MDA) through condensation with formaldehyde, which is then phosgenated to produce methylene (B1212753) diphenyl diisocyanate (MDI), a major component in the polyurethane industry. dntb.gov.ua The specific structure of this compound could be used to create specialty diisocyanates or be employed as a chain extender to modify the properties of the final polyurethane, such as enhancing its thermal stability or altering its hardness and elasticity.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and affords them unique electronic and optical properties. Polyaniline is one of the most studied conducting polymers. jept.de Copolymers of aniline and other aromatic monomers, such as thiophene (B33073), have been synthesized to tune these properties. jept.de

By incorporating this compound as a comonomer in these systems, researchers can introduce specific functionalities. The bulky dimethylphenoxy group can increase the solubility of the resulting conjugated polymers, which are often difficult to process due to their rigid backbones. jept.de Furthermore, this side group can influence the polymer's morphology and the packing of polymer chains in the solid state, which in turn affects charge carrier mobility. researchgate.net Copolymers synthesized through electrochemical or chemical oxidative polymerization of aniline derivatives and other monomers like thiophene can exhibit tailored properties for applications in electronic devices. jept.deresearchgate.net The electron-donating nature of the phenoxy group can also modulate the electronic energy levels (HOMO/LUMO) of the polymer, impacting its conductivity and optical absorption characteristics. semanticscholar.org

Development of Functional Materials

Beyond polymerization, this compound is a valuable intermediate for creating a range of functional materials where its specific chemical structure imparts desired properties.

Aniline and its derivatives are foundational to the synthetic dye industry. epa.govnih.gov They serve as the starting point for the production of a vast array of colors, particularly azo dyes. The synthesis of an azo dye involves two main steps: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component.

In this context, this compound can be diazotized by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or other anilines, to produce a wide range of azo dyes. The final color and properties of the dye are determined by the specific molecular structure of both the aniline derivative and the coupling agent. The presence of the 2,3-dimethylphenoxy group would influence the dye's hue, lightfastness, and affinity for different fibers.

The chemical structure of this compound makes it a useful intermediate for the synthesis of more complex specialty chemicals. Aniline derivatives are widely used as building blocks in the pharmaceutical and agrochemical industries. nih.gov The amine group can undergo a variety of chemical transformations, including acylation, alkylation, and substitution reactions, allowing for the construction of elaborate molecular architectures. The dimethylphenoxy portion of the molecule provides a stable, lipophilic moiety that can be crucial for the biological activity of a target molecule.

The unique combination of an aromatic amine and a substituted phenoxy group in this compound makes it a candidate for developing advanced materials with specific electronic and optical functions. As discussed in the context of polyimides, the incorporation of this monomer can lead to polymers with high thermal stability and good optical transparency. researchgate.net These properties are highly desirable for materials used in microelectronics, such as insulating layers in integrated circuits or as substrates for flexible displays.

The structure is also relevant to the development of materials with low dielectric constants and low birefringence, which are critical for high-frequency communication technologies and optical components. The non-coplanar structure induced by the ether linkage and methyl groups can reduce intermolecular interactions and charge-transfer complex formation, which is a common cause of color in aromatic polymers, thereby leading to materials with improved optical clarity. researchgate.net

Medicinal Chemistry and Biological Activity of 4 2,3 Dimethylphenoxy Aniline and Its Analogues

Antimicrobial Activity Studies

The antimicrobial potential of aniline (B41778) derivatives and their analogues has been explored against a variety of pathogenic microorganisms. These studies often involve modifications of the aniline or phenoxy rings to enhance potency and spectrum of activity.

Antibacterial Mechanisms

Research into aniline derivatives has revealed several mechanisms of antibacterial action. For instance, certain trifluoro-anilines have been shown to disrupt the bacterial cell membrane, leading to bactericidal effects. nih.gov Studies on quinoxaline-based compounds, which can be derived from substituted anilines, suggest that their antibacterial effect may stem from compromising the structural integrity of bacterial cell membranes, causing leakage of intracellular components and eventual cell death. rsc.org

Some anilines and their derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, various substituted anilines have been studied for their activity against Vibrio parahaemolyticus and Vibrio harveyi, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 50 µg/mL. nih.gov Furthermore, certain quinoxaline (B1680401) derivatives have shown good to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. rsc.orgresearchgate.net The activity of these compounds is often influenced by the nature and position of substituents on the aromatic rings.

Interactive Data Table: Antibacterial Activity of Aniline Analogues

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | nih.gov |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | nih.gov |

| Quinoxaline derivative 5p | S. aureus | 4-16 | rsc.org |

| Quinoxaline derivative 5p | B. subtilis | 8-32 | rsc.org |

Antifungal Properties

The antifungal potential of aniline derivatives has also been a subject of study. Various N-(4,6-dimethylpyrimidin-2-yl) aniline salts have demonstrated excellent fungicidal activities. researchgate.net Additionally, certain quinoxaline derivatives have exhibited moderate to weak antifungal activity. nih.gov The antifungal efficacy, much like the antibacterial activity, is dependent on the specific structural features of the synthesized compounds. For example, some pyrimido[5,4-c]quinolin-5-ones, synthesized from isoxazolyl thioureas and aromatic aldehydes, have shown good antifungal activity against various fungal strains. nih.gov

Antitubercular Potential

The phenoxy aniline scaffold is found in compounds with potential antitubercular activity. Salicylanilide-based peptidomimetics, which incorporate a substituted aniline moiety, have demonstrated activity against Mycobacterium tuberculosis and Mycobacterium smegmatis. mdpi.com For instance, certain diamides showed MICs of 18.7 µM against M. tuberculosis. mdpi.com These findings suggest that the core structure of phenoxy anilines could be a valuable template for the development of new antitubercular agents.

Anticancer Research

The phenoxy aniline moiety is a key structural feature in many compounds investigated for their anticancer properties. Research in this area has focused on their ability to induce apoptosis and inhibit the proliferation of cancer cells.

Apoptosis Induction Pathways

Several studies have highlighted the pro-apoptotic effects of phenoxy aniline analogues. For example, a series of novel phenoxy-N-phenylaniline derivatives were found to effectively induce apoptosis in colon cancer cells. nih.gov One lead compound from this series, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, was shown to down-regulate the expression of the proto-oncogene c-Myc, a key regulator of cell proliferation and apoptosis. nih.gov

Other research on 4-anilinoquinolinylchalcone derivatives has shown that these compounds can trigger apoptosis in breast cancer cells through the activation of caspases 3 and 7 in a reactive oxygen species (ROS)-dependent manner. nih.gov Furthermore, certain thiourea (B124793) derivatives of 4-(4-fluorophenoxy)aniline (B1295514) have been shown to induce apoptosis in A549 lung cancer cells, as demonstrated by various staining and assay methods. researchgate.net The induction of apoptosis is a critical mechanism for the anticancer activity of these compounds.

Inhibition of Cancer Cell Proliferation

The inhibition of cancer cell proliferation is another key aspect of the anticancer activity of phenoxy aniline analogues. A study on phenoxyaniline-block-poly(methyl methacrylate) based nanocomposites demonstrated significant cytotoxic activity against lung cancer (A549) and prostate adenocarcinoma (PC-3) cell lines. nih.gov The inhibitory concentration (IC50) for the phenoxyaniline-polymer conjugate against A549 cells was found to be 50 µg/mL. nih.gov

Furthermore, a series of 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives, which contain an aniline moiety, have shown potent growth-inhibitory activities against several human cancer cell lines, with some compounds exhibiting greater potency than the established anticancer drug etoposide. nih.gov Novel phenoxy-N-phenylaniline derivatives have also demonstrated excellent cytotoxicity against HT29 and HCT 15 colon cancer cells, with IC50 values as low as 0.32 µM and 0.51 µM, respectively. nih.gov These findings underscore the potential of the phenoxy aniline scaffold in the design of novel antiproliferative agents.

Interactive Data Table: Anticancer Activity of Phenoxy Aniline Analogues

| Compound | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline | HT29 (Colon) | 0.32 µM | nih.gov |

| 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline | HCT 15 (Colon) | 0.51 µM | nih.gov |

| Phenoxyaniline-b-PMMA | A549 (Lung) | 50 µg/mL | nih.gov |

| 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivative 26c | Various | Potent activity | nih.gov |

Modulation of Enzyme Activity in Cancer Pathways

The therapeutic potential of 4-(2,3-Dimethylphenoxy)aniline and its analogues in oncology is significantly linked to their ability to modulate the activity of key enzymes within cancer-related signaling pathways. A primary focus of research has been on their role as inhibitors of protein tyrosine kinases, which are critical components of signal transduction pathways that regulate cell proliferation, survival, and migration. nih.gov

Analogues such as 4-anilinoquinazolines have been identified as potent and competitive inhibitors at the ATP binding site of the epidermal growth factor receptor (EGFR). nih.gov EGFR is a receptor tyrosine kinase that plays a crucial role in the development and progression of various cancers, including non-small cell lung cancer. researchgate.netnih.gov The inhibition of EGFR's kinase activity blocks the downstream signaling cascades that promote tumor growth. nih.govnih.gov For instance, certain 6,7-dimethoxy substituted 4-anilinoquinazoline (B1210976) derivatives have demonstrated exceptionally high potency, with IC50 values as low as 29 pmol/L for EGFR inhibition, showcasing high selectivity for this specific enzyme. nih.gov

Beyond EGFR, research has expanded to include dual inhibitors that target multiple kinases. Analogues have been designed to inhibit both EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), another key tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to support their growth. nih.gov The dual inhibition of both EGFR and VEGFR presents a multifaceted approach to cancer therapy, simultaneously targeting tumor cell proliferation and its blood supply. For example, a novel 4-anilinoquinazoline derivative, compound 8a, which features a diethylamine (B46881) group and a 4-bromo-2-fluoroaniline (B1266173) moiety, exhibited a potent cytotoxic IC50 value of 2.62 μM against the A431 human carcinoma cell line.

Furthermore, the Keap1-Nrf2-ARE pathway, a major cellular defense mechanism against oxidative stress, has been identified as another target. researchgate.net This pathway is often highly expressed in cancers like non-small cell lung cancer (NSCLC) and is associated with resistance to therapy. researchgate.net Derivatives of 4-(2-cyclohexylethoxy)aniline (B183823) have been investigated for their ability to modulate this pathway, potentially increasing the sensitivity of cancer cells to treatments like radiotherapy. researchgate.net

The table below summarizes the enzymatic targets and activities of selected aniline analogues.

| Compound Class | Target Enzyme(s) | Biological Activity | Reference |

| 4-Anilinoquinazolines | EGFR | Competitive inhibition at ATP binding site | nih.gov |

| 6,7-Dimethoxy 4-anilinoquinazoline | EGFR | High potency (IC50 = 29 pmol/L) and selectivity | nih.gov |

| 4-Anilinoquinazoline derivatives | EGFR, VEGFR | Dual kinase inhibition, cytotoxicity (IC50 = 2.62 μM for compound 8a) | |

| N-arylmethyl-aniline/chalcone hybrids | VEGFR-2 | Potent enzyme inhibition and apoptosis induction | nih.gov |

| 4-(2-Cyclohexylethoxy)aniline derivatives | Keap1-Nrf2-ARE Pathway | Modulation of oxidative stress response | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity, guiding the design of more potent and selective therapeutic agents. For 4-anilinoquinazoline derivatives targeting EGFR, specific structural features have been identified as critical for inhibitory potency. nih.gov

The anilino moiety itself is a preferred side chain. nih.gov The position and nature of substituents on this aniline ring significantly impact activity. Small, lipophilic groups at the 3-position of the aniline ring are favored for potent EGFR inhibition. nih.gov Conversely, the quinazoline (B50416) portion of the molecule is deemed essential for activity, and its substitution pattern can dramatically modulate potency. Electron-donating groups on the quinazoline ring, such as dimethoxy groups at the 6- and 7-positions, have been shown to yield the most potent analogues. nih.gov

In the development of 4-anilinofuro[2,3-b]quinolines for non-small-cell lung cancers, SAR studies were driven by the need to overcome issues like poor water solubility and lack of selective cytotoxicity. nih.gov This led to the synthesis of new derivatives, such as (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime, which demonstrated selective activity against the NCI-H460 cancer cell line and significantly improved water solubility. nih.gov

For another class of 4-anilinoquinazoline derivatives designed as dual EGFR/VEGFR inhibitors, SAR analysis revealed that the flexibility and lipophilicity of substituents play a key role. A derivative bearing a diethylamine group (compound 8a) showed the best cytotoxic activity, which was attributed to the flexibility of the diethylamine moiety, its higher lipophilicity, and lower steric hindrance.

The table below outlines key SAR findings for aniline analogues.

| Compound Series | Structural Moiety | Favorable Substitutions/Features | Effect on Activity | Reference |

| 4-Anilinoquinazolines | Anilino ring | Small, lipophilic groups at the 3-position | Increased EGFR inhibition | nih.gov |

| 4-Anilinoquinazolines | Quinazoline ring | Electron-donating groups (e.g., 6,7-dimethoxy) | Increased EGFR inhibition potency | nih.gov |

| 4-Anilinofuro[2,3-b]quinolines | Phenyl ring | O-2-aminoethyloxime at the 4-position | Improved water solubility and selective activity | nih.gov |

| 4-Anilinoquinazolines | Side chain | Flexible, lipophilic groups (e.g., diethylamine) | Enhanced cytotoxic activity |

Computational Drug Design and Molecular Docking

Computational methods, particularly molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are integral to the rational design of drugs based on the this compound scaffold. nih.gov These in silico techniques provide critical insights into the molecular interactions between the aniline derivatives and their biological targets, helping to predict binding affinities and guide synthetic efforts. nih.gov

Molecular docking studies have been extensively used to elucidate the binding modes of 4-anilinoquinazoline derivatives within the ATP-binding pocket of kinases like EGFR and VEGFR-2. nih.gov These studies have successfully identified key interactions, such as hydrophobic interactions and hydrogen bonds, that are crucial for the stable binding of the inhibitor to the active site of the enzyme. nih.gov For example, docking analysis of 4-anilinoquinazoline inhibitors with the EGFR target helped to understand the steric and electrostatic field effects that govern their inhibitory activity. nih.gov

In the design of novel dual EGFR/VEGFR-2 inhibitors, molecular docking was used to study the binding mode of the most potent compound (8a). The results showed effective binding to VEGFR-2, with a calculated binding energy of -8.24 kcal/mol and an inhibition constant of 0.9 µM. This computational analysis supported the experimental findings and provided a structural basis for the compound's high potency. Similarly, molecular docking and subsequent molecular dynamics simulations have been used to explore the binding modes and stability of N-arylmethyl-aniline/chalcone hybrids as VEGFR-2 inhibitors. nih.gov

These computational approaches are not limited to target interaction analysis. They are also employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds. researchgate.net By evaluating drug-likeness and pharmacokinetic parameters in silico, researchers can prioritize the synthesis of candidates with a higher probability of success in later stages of drug development. researchgate.net

The following table summarizes results from molecular docking studies of aniline analogues with their protein targets.

| Compound/Series | Protein Target | Key Findings | Binding Energy (kcal/mol) | Reference |

| 4-Anilinoquinazoline derivatives | EGFR | Identification of active binding sites via hydrophobic and H-bond interactions | Not specified | nih.gov |

| Compound 8a (a 4-anilinoquinazoline) | VEGFR-2 | Effective binding with a predicted inhibition constant of 0.9 µM | -8.24 | |

| Compound 8a (a 4-anilinoquinazoline) | EGFR | Binding energy predicted with an inhibition constant of 20.67 µM | -6.39 | |

| N-arylmethyl-aniline/chalcone hybrids | VEGFR-2 | Exploration of binding modes and complex stability | Not specified | nih.gov |

| Trimethoxyphenyl pyridine (B92270) derivatives | Tubulin | H-bond with CYS241, interaction energies up to -105.8 | -105.8 | nih.gov |

Environmental Fate and Ecotoxicological Implications

Environmental Distribution and Partitioning

The environmental distribution of a chemical is predicted by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters determine how a substance partitions between air, water, and soil.

Air-Water-Soil Compartment Distribution

Without experimental data on the physicochemical properties of 4-(2,3-Dimethylphenoxy)aniline, it is not possible to accurately model its distribution in the environment. Generally, aniline (B41778) and its derivatives can be released into the environment through industrial wastewater. Their fate is then governed by their tendency to volatilize into the air, dissolve in water, or adsorb to soil and sediment.

Adsorption to Sediments and Soil Organic Matter

The adsorption of organic compounds to soil and sediment is a key process influencing their environmental mobility and bioavailability. For aniline compounds, adsorption is often related to the organic matter content of the soil and sediment, as well as the pH of the surrounding environment. Aniline itself has been shown to bind to humic acids in soil, which can reduce its accessibility for degradation. However, no specific studies on the adsorption characteristics of this compound have been found.

Degradation Pathways in the Environment

Degradation processes, including photolysis and biodegradation, are crucial for the removal of chemical compounds from the environment.

Photolytic Degradation

Photolytic degradation involves the breakdown of a chemical by light, particularly ultraviolet radiation. In the atmosphere, aniline can be degraded by photochemical reactions, with a relatively short half-life. In aqueous environments, the rate of photolysis can be influenced by the presence of other substances that act as photosensitizers. There is no specific information available on the photolytic degradation of this compound.

Biodegradation Mechanisms

Biodegradation, the breakdown of organic substances by microorganisms, is a primary mechanism for the removal of many pollutants from soil and water. Various bacteria are known to degrade aniline, often using it as a source of carbon and nitrogen. The degradation pathways typically involve enzymatic reactions that break down the aromatic ring. For instance, some bacteria degrade aniline aerobically via catechol intermediates. The specific microorganisms and pathways involved in the biodegradation of this compound have not been documented.

Chemical Stability and Persistence

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. Persistent organic pollutants can remain in the environment for long periods, potentially leading to bioaccumulation. Due to the lack of data on its degradation rates, the environmental persistence of this compound cannot be determined.

Ecotoxicological Assessment in Aquatic and Terrestrial Systems

The ecotoxicological profile of this compound in aquatic and terrestrial ecosystems is not well-documented in publicly available scientific literature. Comprehensive studies detailing its effects on a wide range of environmental receptors are limited. Aromatic amines, the chemical class to which this compound belongs, are generally recognized as an important group of environmental pollutants due to their potential for release from industrial effluents and as breakdown products of pesticides and dyes. However, specific data for this compound remains largely unavailable.

Toxicity to Aquatic Organisms (e.g., Fish, Daphnia)

Toxicity Data for this compound in Aquatic Organisms

| Species | Exposure Duration | Endpoint (e.g., LC50, EC50) | Value | Reference |

|---|---|---|---|---|

| Fish | Not Available | Not Available | Not Available | Not Available |

Impact on Microbial Communities

Information regarding the specific impact of this compound on microbial communities is not found in the existing scientific literature. The effect of aniline and its derivatives on microorganisms can vary, with some compounds showing inhibitory effects on bacterial growth and activity. However, without targeted research on this compound, its potential to disrupt the structure and function of microbial communities in soil and aquatic environments remains uncharacterized.

Advanced Analytical Methodologies for 4 2,3 Dimethylphenoxy Aniline Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. For a substituted aniline (B41778) like 4-(2,3-Dimethylphenoxy)aniline, both liquid and gas chromatography are highly applicable, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

Interactive Table 1: Representative HPLC Conditions for Aromatic Amine Analysis

| Parameter | Typical Condition |

| Stationary Phase | C18, 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | Time-programmed elution |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

Note: The conditions presented are illustrative for aromatic amines and would necessitate optimization and validation for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Many aniline derivatives are amenable to GC analysis. The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase. For detection, a Flame Ionization Detector (FID) offers good sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) provides enhanced selectivity for nitrogen-containing compounds like anilines. For unambiguous identification and quantification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method. nih.gov This allows for the identification of the compound based on its mass spectrum. In some instances, derivatization of the amine group may be employed to enhance volatility and improve chromatographic performance. nih.gov

Interactive Table 2: General GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Typical Condition |

| Column | Fused silica (B1680970) capillary with a 5% phenyl-methylpolysiloxane phase |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Temperature | Programmed ramp (e.g., 60°C to 300°C) |

| Detector | Mass Spectrometer |

| Ionization | Electron Ionization (EI, 70 eV) |

Note: These are general parameters and would require specific optimization for the analysis of this compound.

LC-MS/MS for Trace Analysis

For the analysis of this compound at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers exceptional sensitivity and selectivity, making it ideal for analyzing complex samples. The compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific parent ion corresponding to the protonated molecule is selected and fragmented, and one or more characteristic fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, even in the presence of a complex matrix. While specific MRM transitions for this compound would need to be determined experimentally, this technique is widely used for the trace analysis of a vast array of organic molecules. researchgate.netresearchgate.net

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are based on the absorption of light by a substance. While direct UV-Vis spectrophotometry can be used, as aromatic amines absorb in the UV region, selectivity can be an issue in complex mixtures. researchgate.netresearchgate.net Colorimetric methods often involve a chemical reaction to produce a colored derivative that can be measured in the visible region of the spectrum, which can enhance selectivity. Many methods for aromatic amines rely on a diazotization reaction followed by coupling with a chromogenic agent to form a highly colored azo dye. The applicability and efficiency of such a reaction for this compound would need to be investigated, as the steric hindrance from the dimethylphenoxy group might affect the reaction kinetics.

Electrochemical Detection Methods

Electrochemical methods provide a sensitive and often cost-effective means for detecting electroactive species. Aromatic amines are known to be electrochemically active, undergoing oxidation at an electrode surface. Techniques such as cyclic voltammetry or differential pulse voltammetry can be used to study the electrochemical behavior of this compound and to develop quantitative methods. The oxidation potential would be a characteristic feature of the molecule, influenced by the electron-donating properties of the amino and phenoxy groups. The development of chemically modified electrodes can further enhance the sensitivity and selectivity of electrochemical sensors for specific target analytes. scienoc.comfrontiersin.org

Application in Environmental Monitoring and Biological Sample Analysis

The analytical methods described above are fundamental to the detection of this compound in various matrices. In environmental monitoring, these techniques could be applied to water, soil, and air samples to assess the presence and concentration of this compound, which may be relevant if it is used in industrial processes or as an intermediate in the synthesis of pesticides or other chemicals. sydney.edu.auub.edunih.gov Analysis of environmental samples typically requires a pre-treatment step, such as extraction and clean-up, to isolate the analyte from the complex matrix before instrumental analysis. wordpress.commdpi.com

In the context of biological sample analysis, these methods could be used to detect and quantify this compound or its metabolites in biological fluids like urine or blood. nih.gov This is important for exposure assessment and toxicokinetic studies. Biological samples are complex and often require extensive sample preparation to remove proteins and other interfering substances before analysis by sensitive techniques like LC-MS/MS.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 4-(2,3-Dimethylphenoxy)aniline

Currently, the research landscape for this compound is sparse, with its presence noted primarily in chemical databases and supplier catalogs. nih.govchemicalbook.com There is a significant lack of published studies focusing on its synthesis, characterization, and application. However, the broader classes of compounds to which it belongs, phenoxy anilines and diaryl ethers, are subjects of considerable scientific interest.

Diaryl ether linkages are integral to many biologically active natural products and synthetic compounds, including antibiotics and anti-HIV agents. rsc.org Research in this area is often focused on developing new and efficient catalytic systems for their synthesis. jsynthchem.com Similarly, aniline (B41778) derivatives are foundational materials in the production of polymers, dyes, pharmaceuticals, and agrochemicals. researchgate.netnovaoneadvisor.com The fungicidal and anti-inflammatory properties of some aniline derivatives have been explored, suggesting that the this compound scaffold could be a valuable starting point for developing new bioactive molecules. mdpi.comnih.govgoogle.com The combination of the diaryl ether and aniline motifs within one molecule suggests a potential for unique chemical properties and biological activities that remain largely unexplored.

Remaining Research Gaps and Challenges

The primary research gap concerning this compound is the absence of fundamental data. Its specific physicochemical properties, spectroscopic data, and toxicological profile are not well-documented in publicly accessible scientific literature. Key challenges and unanswered questions include:

Optimized Synthesis: While general methods for creating diaryl ethers exist, a scalable, high-yield, and cost-effective synthetic route specifically for this compound has not been established.

Physicochemical Characterization: Comprehensive data on properties such as solubility, melting point, boiling point, and crystal structure are needed for any potential application.

Biological Activity Screening: The molecule has not been systematically screened for biological activities. Its potential as an anti-inflammatory, anti-cancer, anti-fungal, or enzyme-inhibiting agent is unknown. mdpi.com

Material Science Applications: The potential for this compound to act as a monomer for high-performance polymers or as an additive in materials science has not been investigated. rsc.org

Environmental Fate: As with many aromatic amines, its persistence, biodegradability, and potential ecotoxicity are critical yet unexamined aspects. researchgate.netimrpress.com

Prospective Avenues for Future Investigations

The existing gaps provide a clear roadmap for future research. The following subsections outline prospective avenues for investigation that could unlock the potential of this compound.

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with several robust methods available that could be optimized for this compound. rsc.org Traditional methods like the Ullmann condensation often require harsh reaction conditions. scielo.org.mxorganic-chemistry.org Modern cross-coupling reactions offer milder and more efficient alternatives. Future work should focus on comparing and optimizing these methods for the target compound.

Table 1: Comparison of Potential Synthetic Routes for Diaryl Ether Formation

| Synthetic Method | Typical Catalyst | Advantages | Potential Challenges |

| Ullmann Condensation | Copper (Cu) salts | Low cost of catalyst, well-established. scielo.org.mx | Harsh conditions (high temp.), often requires stoichiometric copper. mdpi.com |

| Buchwald-Hartwig Coupling | Palladium (Pd) complexes | High yields, excellent functional group tolerance, mild conditions. rsc.orgorganic-chemistry.org | Expensive catalyst, potential for catalyst poisoning. |

| Chan-Lam Coupling | Copper (Cu) complexes | Uses arylboronic acids, mild conditions, tolerant of air and moisture. rsc.orgorganic-chemistry.org | Substrate scope can be limited compared to Pd-catalyzed methods. |

| Nickel-Catalyzed Coupling | Nickel (Ni) complexes | Lower cost than palladium, effective for unactivated aryl halides. researchgate.net | Can be sensitive to reaction conditions and ligands. |

Before embarking on extensive laboratory synthesis and testing, computational chemistry can provide invaluable insights into the properties and potential behavior of this compound. Density Functional Theory (DFT) and other methods can be employed to predict a range of characteristics, guiding experimental efforts. nih.govnih.gov These computational investigations can elucidate reaction mechanisms and rationalize stereochemical outcomes, accelerating the development process. nih.gov

Table 2: Potential Computational Studies for this compound

| Property to Predict | Computational Method | Rationale and Potential Insights |